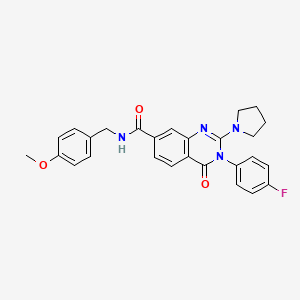

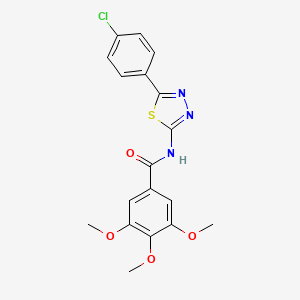

1-(4-(2-氧代吡咯烷-1-基)苯基)-3-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrrolidine, which is a five-membered ring with a nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to develop compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for “1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

科学研究应用

晶体学见解和分子结构

对诸如 1-苄基-2-羟基-5-氧代吡咯烷-3-基乙酸酯等化合物进行的研究揭示了详细的晶体学见解,展示了构象性质和分子间相互作用,这些性质对于理解类似化合物的分子结构至关重要。此类研究是药物设计和材料科学应用的基础,说明了分子构型如何影响物理和化学性质 (Caracelli 等,2015)。

抗癌和抗菌应用

对 5-氧代吡咯烷衍生物的研究已在开发新治疗剂方面显示出巨大的前景。例如,新型 5-氧代吡咯烷衍生物已展示出有希望的抗癌和抗菌活性,突出了这些支架在针对多重耐药病原体和癌细胞的治疗开发中的潜力。这表明 1-(4-(2-氧代吡咯烷-1-基)苯基)-3-苯基脲和类似化合物在开发新的抗菌和抗癌疗法中具有潜力 (Kairytė 等,2022)。

合成和量子计算

通过吡啶基硫脲研究 1,3-噻唑和 1,3,4-噻二唑衍生物的合成和量子计算,可以全面了解含有吡咯烷和氧代吡咯烷部分的化合物的化学性质和潜在反应模式。这些发现有助于化学合成领域,为设计和创建具有特定化学特性的新化合物提供了见解 (Dawood 等,2013)。

电致变色材料开发

如二噻吩基吡咯基电致变色聚合物的研究中所见,相关杂环化合物在电致变色材料开发中的应用展示了 1-(4-(2-氧代吡咯烷-1-基)苯基)-3-苯基脲在材料科学中的潜力。这些材料独特电化学性质使其适用于高对比度电致变色器件,表明了开发用于电子和光子应用的先进材料的途径 (Su 等,2017)。

未来方向

Pyrrolidine derivatives are of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . This suggests that “1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea” and similar compounds could have potential applications in the development of new drugs.

作用机制

Target of Action

Compounds with similar structures, such as r-phenylpiracetam, have been shown to bind to the dopamine transporter (dat) .

Mode of Action

It is likely that the compound interacts with its targets, possibly dat, leading to changes in the activity of these targets .

Biochemical Pathways

Compounds with similar structures have been shown to influence the dopaminergic system , which could suggest potential downstream effects on pathways related to dopamine signaling.

Result of Action

Based on the potential target of action, it could be hypothesized that the compound may influence cellular processes related to dopamine signaling .

生化分析

Biochemical Properties

It is known that pyrrolidine derivatives, which include this compound, have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . This suggests that 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea may interact with enzymes such as COX-2 and potentially influence biochemical reactions.

Molecular Mechanism

It is known that pyrrolidine derivatives can inhibit COX-2 , suggesting that this compound may exert its effects at the molecular level through enzyme inhibition

属性

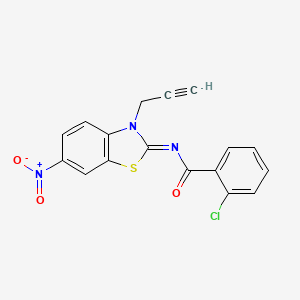

IUPAC Name |

1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCESJJMWFBHXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)

![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-N-ethyl-2-piperazin-1-ylbenzamide](/img/structure/B2628219.png)

![5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628221.png)

![Methyl 2-[3-(furan-2-ylmethyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetate](/img/structure/B2628224.png)

methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)